BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid family, bearing a para-bromophenyl substituent at the N1 position and a free carboxylic acid group at the C4 position. With a molecular formula of C9H6BrN3O2 and a molecular weight of 268.07 g·mol⁻¹, this compound features a calculated LogP of 1.728, a topological polar surface area (TPSA) of 68.01 Ų, and one hydrogen bond donor combined with four hydrogen bond acceptors.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 944901-52-4
Cat. No. B1517237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS944901-52-4
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br
InChIInChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
InChIKeyXTICDBQCZOQKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-52-4): A Halogenated Triazole Carboxylic Acid Building Block for Fragment-Based Drug Discovery and Bioconjugation


1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid family, bearing a para-bromophenyl substituent at the N1 position and a free carboxylic acid group at the C4 position . With a molecular formula of C9H6BrN3O2 and a molecular weight of 268.07 g·mol⁻¹, this compound features a calculated LogP of 1.728, a topological polar surface area (TPSA) of 68.01 Ų, and one hydrogen bond donor combined with four hydrogen bond acceptors . Its primary role in medicinal chemistry and chemical biology is as a key fragment precursor: the carboxylic acid handle enables amide coupling to generate diverse 1,2,3-triazole-4-carboxamide libraries, while the aryl bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1]. The compound is commercially supplied by multiple vendors at purities typically ≥95% and is intended for research and further manufacturing use only .

Why Generic Substitution of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-52-4) with Non-Brominated or Differently Halogenated Analogs Compromises Synthetic Utility, Physicochemical Profile, and Biological Activity


Within the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid series, the identity of the para-substituent on the N1-phenyl ring is not a passive structural feature; it dictates both the compound's physicochemical properties and its downstream reactivity in fragment elaboration strategies. Replacing the para-bromine atom with hydrogen, chlorine, fluorine, or a methyl group alters the lipophilicity (ΔLogP), electron density on the aryl ring, and the availability of a heavy-atom handle for X-ray crystallographic phasing, all of which have been shown to produce measurable divergences in antiproliferative activity and protein target engagement [1]. Furthermore, the bromine atom enables unique synthetic transformations—such as oxidative addition in cross-coupling chemistry—that are not accessible or are substantially less efficient with the corresponding chloro, fluoro, or unsubstituted phenyl analogs, directly impacting the scope and efficiency of library synthesis from this carboxylic acid precursor [2]. These differences are quantified in the evidence items below.

Product-Specific Quantitative Evidence Guide: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-52-4) Versus Closest Halogen and Phenyl Analogs


Calculated Lipophilicity (LogP) of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Compared to the 4-Fluoro and 4-Chloro Analogs

The calculated octanol-water partition coefficient (LogP) for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is 1.728, as reported by Chemsrc . By comparison, the 4-fluoro analog (CAS 214541-35-2) has a reported LogP of approximately 1.8 [1]. The 4-chloro analog (CAS 113934-32-0) is structurally intermediate but is less well-characterized in public computational databases for this specific parameter. The bromine substituent confers a lipophilicity that is comparable to the fluorine analog, despite the larger atomic radius and higher polarizability of bromine, owing to competing electronic effects of the halogen on the triazole and carboxylic acid moieties. This similarity in LogP between bromo and fluoro derivatives, combined with the distinct synthetic reactivity of the C–Br bond, represents a differentiating characteristic relevant to fragment library design.

Lipophilicity Drug-likeness Fragment-based drug discovery

Antiproliferative Activity in Human Cancer Cell Lines: 4-Bromophenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl Triazole Derivatives

In a head-to-head study of 1,2,3-triazole derivatives bearing varying para-substituents on the N1-phenyl ring, the 4-bromophenyl-substituted compound (9c) exhibited IC50 values of 31.1 ± 0.79 μM (MGC-803), >50 μM (HCT-116), 28.0 ± 2.76 μM (PC-3), and 33.8 ± 1.39 μM (MCF-7) after 48 h of exposure, as determined by MTT assay [1]. The directly comparable 4-chlorophenyl analog (9b) showed IC50 values of 19.2 ± 1.07 μM (MGC-803), 23.0 ± 5.25 μM (HCT-116), 36.1 ± 0.01 μM (PC-3), and 23.4 ± 1.53 μM (MCF-7). The unsubstituted phenyl analog (9a) displayed IC50 values of 8.57 ± 1.62 μM (MGC-803), 18.8 ± 1.72 μM (HCT-116), 16.2 ± 1.06 μM (PC-3), and 24.5 ± 0.61 μM (MCF-7). The 4-bromophenyl derivative was consistently less potent than the unsubstituted phenyl and 4-chlorophenyl analogs across all four tested cell lines, with the largest differential observed in HCT-116 colon cancer cells where the bromo compound exceeded 50 μM while the phenyl analog achieved 18.8 μM. This data establishes a clear SAR trend: increasing halogen size at the para-position reduces antiproliferative potency in this chemotype, making the bromo compound the least potent but potentially most selectivity-conferring member of the halogen series.

Anticancer Antiproliferative Structure-activity relationship

Differential Impact of Bromo vs. Chloro Substitution on Cancer Cell Viability: IC50 Divergence in HT-29 and A-549 Cell Lines

In a study of 26 triazole-based derivatives designed as dual PD-L1/VEGFR-2 inhibitors, compounds bearing methyl and bromine groups on the aromatic ring(s) exhibited IC50 values around 10 μM against HT-29 (colon adenocarcinoma) and A-549 (lung adenocarcinoma) cell lines, whereas derivatives containing methoxy and chlorine groups showed IC50 values above 100 μM in the same cell lines, as measured by MTT assay [1]. Specifically, the p-bromo derivative (compound 26) demonstrated a mild effect on c-Myc downregulation in A-549 cells, achieving approximately 20% target inhibition compared to non-treated cells. In contrast, none of the chloro derivatives (compounds 21–23) produced measurable c-Myc inhibition in A-549 cells. Furthermore, regarding total PD-L1 inhibition, bromo derivatives 24–26 showed around 60% relative expression (i.e., approximately 40% inhibition) of total PD-L1, whereas chloro derivatives were more active on membrane PD-L1 (inhibiting over 50%) but less effective on intracellular PD-L1 pools. This differential subcellular target engagement profile—bromo derivatives preferentially accessing intracellular PD-L1 compartments while chloro derivatives predominantly target membrane-associated PD-L1—represents a pharmacologically meaningful differentiation.

Anticancer multitarget agents PD-L1 VEGFR-2 Halogen effects

PD-L1 and c-Myc Dual Downregulation: p-Bromophenyltriazol as the Most Active Compound in a 14-Member Triazole Library

In a follow-up study by the same research group, fourteen triazole-scaffold derivatives were synthesized and biologically evaluated as potential oncoimmunomodulator agents targeting both PD-L1 and c-Myc [1]. Among the entire library, the p-bromophenyl-substituted triazole derivative (designated 'p-Bromophenyltriazol 3') was identified as the most active compound for downregulating both PD-L1 and c-Myc proteins, as assessed by flow cytometry in HT-29, A-549, and MCF-7 tumor cell lines. The study explicitly states that 'compounds bearing a bromophenyl group were selected because of their excellent results' [1]. Furthermore, p-Bromophenyltriazol 3 uniquely exhibited an additional effect on the inflammation-related cytokine IL-6 secretion—a property not reported for the corresponding chloro, fluoro, or unsubstituted phenyl analogs within the same library. While the full quantitative dataset for all 14 compounds is not available in the search results, the authors' explicit selection of the bromophenyl derivative as the most active compound and its unique IL-6 modulatory activity provide class-level evidence that the 4-bromophenyl substitution pattern confers superior oncoimmunomodulatory activity compared to other halogen and non-halogen substituents in this triazole scaffold.

Immuno-oncology PD-L1 downregulation c-Myc inhibition Tumor microenvironment

Synthetic Versatility: The C–Br Bond as a Superior Handle for Palladium-Catalyzed Cross-Coupling Compared to C–Cl, C–F, and C–H in Fragment Elaboration

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-52-4) is distinguished from its 4-chloro, 4-fluoro, and unsubstituted phenyl analogs by the presence of a C–Br bond, which is the optimal leaving group for oxidative addition in palladium(0)-catalyzed cross-coupling reactions [1]. The relative reactivity order of aryl halides in oxidative addition is Ar–I > Ar–Br > Ar–Cl ≫ Ar–F, with aryl bromides occupying the 'sweet spot' that balances sufficient reactivity for efficient coupling with broad functional group tolerance, avoiding the instability and light-sensitivity of aryl iodides while providing substantially faster reaction kinetics than aryl chlorides [1]. The 4-fluoro analog (C–F bond) is essentially inert under standard cross-coupling conditions, and the unsubstituted phenyl analog (C–H bond) requires directing groups or specialized C–H activation catalysts. This differential reactivity is not merely a synthetic convenience: it determines the feasible scope of fragment-based library synthesis from the carboxylic acid precursor. The target compound has been explicitly employed as a key building block in the synthesis of sulfonamide-tagged 1,2,3-triazoles via CuAAC click chemistry, where the bromine atom serves as a functional handle for subsequent diversification [2].

Click chemistry Cross-coupling Fragment elaboration Library synthesis

Antibacterial Activity of Derivatives Containing the 4-Bromophenyl-Triazole Substructural Motif: MIC Values from Sulfonamide-Tagged 1,2,3-Triazole Series

While the target compound itself (the free carboxylic acid) has not been directly tested for antibacterial activity in the retrieved literature, a closely related derivative—4-bromo-N-(2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)benzenesulfonamide (compound 6z4), which incorporates the 4-bromophenyl-triazole substructure of the target compound—demonstrated a minimum inhibitory concentration (MIC) of 0.025 μM/mL against Staphylococcus aureus and appreciable activity against Bacillus subtilis in a serial dilution assay [1]. This was the most potent antibacterial compound in the sulfonamide-tagged triazole series. For comparison, the standard antibiotic ciprofloxacin in related studies exhibited MIC values in the range of 0.781–25 μg/mL against various bacterial strains [2]. While direct MIC data for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid itself are not available, the antibacterial activity of the 6z4 derivative provides supporting evidence that the 4-bromophenyl-triazole core is a productive substructural motif for antibacterial drug discovery, and that the free carboxylic acid serves as a viable synthetic entry point to access such bioactive derivatives.

Antibacterial Sulfonamide-triazole hybrids MIC Staphylococcus aureus

Best Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-52-4) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for Immuno-Oncology: PD-L1/c-Myc Dual-Target Programs

In fragment-based drug discovery (FBDD) campaigns targeting the PD-1/PD-L1 immune checkpoint and the c-Myc oncogenic transcription factor, 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a privileged fragment precursor. As demonstrated by Gil-Edo et al. (2023), the p-bromophenyltriazole chemotype was identified as the most active scaffold among 14 triazole derivatives for dual PD-L1 and c-Myc downregulation, with the added advantage of IL-6 cytokine modulation [1]. The carboxylic acid handle enables rapid amide coupling to generate diverse carboxamide libraries for SAR exploration, while the C–Br bond provides a second orthogonal diversification vector via Pd-catalyzed cross-coupling. For procurement, this compound should be prioritized over the 4-chloro or 4-fluoro analogs when the research objective is to achieve intracellular PD-L1 and c-Myc downregulation, as the bromo substitution pattern has been empirically demonstrated to outperform other halogen substituents in this specific biological context.

Antibacterial Lead Generation Targeting Gram-Positive Pathogens via Sulfonamide-Triazole Hybrid Synthesis

The target compound is a direct synthetic precursor to sulfonamide-tagged 1,2,3-triazole hybrids that have demonstrated potent antibacterial activity. As evidenced by the 2020 study on sulfonamide-tagged triazoles, a derivative incorporating the 4-bromophenyl-triazole substructure (compound 6z4) achieved an MIC of 0.025 μM/mL against Staphylococcus aureus, the most potent activity in its series [2]. The carboxylic acid functional group is essential for this application, as it can be reduced to the corresponding alcohol or converted to the acid chloride for subsequent coupling with sulfonamide moieties. Researchers procuring building blocks for antibacterial discovery programs should select this brominated variant over the chloro or fluoro analogs because the C–Br bond enables additional diversification through cross-coupling chemistry, potentially leading to expanded chemical space exploration around the antibacterial pharmacophore.

Chemical Biology Tool Compound Synthesis: Bifunctional Probes and PROTAC Precursors

The orthogonal reactivity of the carboxylic acid (C4 position) and the aryl bromide (para-position of N1-phenyl ring) makes this compound an ideal starting material for synthesizing bifunctional molecules, including proteolysis-targeting chimeras (PROTACs) and chemical probes. The carboxylic acid can be elaborated into a ligand for the protein of interest (POI) via amide coupling, while the aryl bromide can undergo Suzuki or Sonogashira coupling to install a linker terminating in an E3 ligase recruiting element. This dual-functionalization strategy is not feasible with the 4-fluoro analog (C–F bond inert to cross-coupling) and is significantly less efficient with the 4-chloro analog (slower oxidative addition). The calculated LogP of 1.728 and TPSA of 68.01 Ų place this fragment within favorable drug-likeness and blood-brain barrier permeability space , making it suitable for both peripheral and CNS-targeted probe development.

Anticancer SAR Studies Exploiting Halogen-Dependent Differential Cytotoxicity Profiles

The direct comparative antiproliferative data from PMC Table 2 demonstrates that the 4-bromophenyl substitution confers a distinct cytotoxicity profile compared to the 4-chloro and unsubstituted phenyl analogs across four human cancer cell lines (MGC-803, HCT-116, PC-3, MCF-7) [3]. Specifically, the bromo derivative showed attenuated potency in HCT-116 colon cancer cells (IC50 > 50 μM) compared to the chloro (IC50 = 23.0 μM) and unsubstituted phenyl (IC50 = 18.8 μM) analogs, while maintaining comparable or slightly better activity in PC-3 prostate cancer cells. This cell-line-dependent selectivity pattern makes the bromo compound a valuable tool for probing structure-activity relationships where halogen-dependent differential cytotoxicity is the parameter of interest. For procurement, this compound should be selected over its analogs when the experimental goal is to incorporate a heavy atom (Br) for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD) in protein-ligand co-crystallization studies, a capability that chlorine provides with significantly lower anomalous signal.

Quote Request

Request a Quote for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.